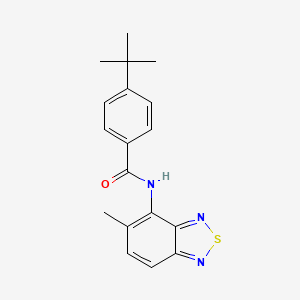![molecular formula C24H20BrClN2O3 B15022940 2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15022940.png)
2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromophenoxy group, a chlorophenyl group, and a benzoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent under basic conditions to form the bromophenoxy intermediate.
Coupling with Chlorophenyl Derivative: The bromophenoxy intermediate is then coupled with a chlorophenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Benzoxazole Moiety: The final step involves the cyclization of the intermediate product with an appropriate benzoxazole precursor under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenoxy and chlorophenyl groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-bromophenoxy)-N-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
- 4-((E)-{[(2-bromophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
Compared to similar compounds, 2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C24H20BrClN2O3 |
|---|---|
Peso molecular |
499.8 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C24H20BrClN2O3/c1-14-4-11-21-20(12-14)27-22(30-21)15-5-10-18(26)19(13-15)28-23(29)24(2,3)31-17-8-6-16(25)7-9-17/h4-13H,1-3H3,(H,28,29) |
Clave InChI |
KECWAFXDXLGREK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C(C)(C)OC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 7-(3,4-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B15022869.png)
![2-Benzyl-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022873.png)
![7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15022875.png)
![2-(2-Chlorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15022888.png)
![N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022895.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B15022900.png)

![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022912.png)
![3-[4-(3-methylbutoxy)benzyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B15022920.png)
![7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022921.png)
![N-{4-methoxy-3-[(naphthalen-1-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B15022933.png)
![(10Z)-10-(hydroxyimino)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B15022944.png)
![Methyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15022952.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide](/img/structure/B15022954.png)
